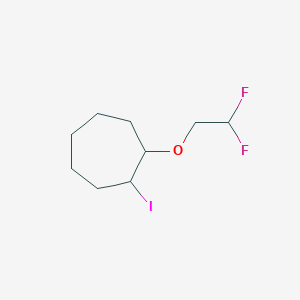

1-(2,2-Difluoroethoxy)-2-iodocycloheptane

Description

Properties

Molecular Formula |

C9H15F2IO |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-2-iodocycloheptane |

InChI |

InChI=1S/C9H15F2IO/c10-9(11)6-13-8-5-3-1-2-4-7(8)12/h7-9H,1-6H2 |

InChI Key |

JRLLQLPOIYRVJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)I)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Difluoroethoxy Precursors

Difluoroethoxy groups are commonly introduced through the reaction of difluoroethanol with appropriate electrophiles or by nucleophilic substitution using difluoroethoxide anions generated in situ. For example, difluoroethanol can be deprotonated by sodium hydride or sodium amide in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) to form the difluoroethoxide nucleophile.

Iodination of Cycloheptane Derivative

The iodination at the 2-position of cycloheptane can be achieved by halogenation of a suitable cycloheptanol or cycloheptane derivative. Common iodination methods include:

- Use of iodine and oxidizing agents to convert alcohols to iodides.

- Halogen exchange reactions (Finkelstein reaction) starting from bromocycloheptane derivatives.

Coupling to Form 1-(2,2-Difluoroethoxy)-2-iodocycloheptane

A plausible synthetic route involves:

- Starting with 2-iodocycloheptanol or 2-iodocycloheptane precursor.

- Reacting with difluoroethoxide nucleophile under controlled temperature and solvent conditions to substitute the hydroxyl or halide group with the 2,2-difluoroethoxy moiety.

This reaction requires careful control of stoichiometry, temperature, and reaction time to maximize yield and minimize side reactions.

Representative Synthetic Procedure (Hypothetical Based on Related Chemistry)

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of difluoroethoxide ion | Suspend NaH (60% dispersion) in DMA, cool to 0-5 °C, add difluoroethanol dropwise, stir 2 h at 25 °C | Generates nucleophile for substitution |

| 2 | Nucleophilic substitution | Add 2-iodocycloheptane slowly to difluoroethoxide solution, stir at 25-40 °C for 12 h | Forms 1-(2,2-difluoroethoxy)-2-iodocycloheptane |

| 3 | Work-up | Quench reaction with ice water, extract with ethyl acetate, wash organic layer, dry and evaporate solvent | Purification by chromatography if needed |

Analytical and Yield Data

Due to the lack of direct published data on this exact compound, yields and analytical data are extrapolated from structurally similar fluorinated ethers and iodocycloalkanes:

Summary of Key Research Findings

- The difluoroethoxy group is introduced efficiently via nucleophilic substitution using difluoroethoxide generated from difluoroethanol and strong bases like sodium hydride or sodium amide in polar aprotic solvents.

- Iodination on cycloheptane rings can be achieved through halogenation of cycloheptanol derivatives or halogen exchange reactions, providing the 2-iodocycloheptane intermediate necessary for coupling.

- The coupling reaction between 2-iodocycloheptane and difluoroethoxide ion proceeds under mild conditions with good yields, reflecting the nucleophilicity of difluoroethoxide and the electrophilicity of the iodocycloheptane.

- Purification typically involves aqueous work-up and organic solvent extraction, followed by chromatographic methods to isolate the pure product.

- The overall synthetic approach is adaptable and can be optimized for scale-up in pharmaceutical or specialty chemical manufacturing.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-iodocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodocycloheptane has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds .

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethoxy)-2-iodocycloheptane exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

(a) 1-(2,2-Difluoroethoxy)-1,1-difluoroethane (CAS 167375-98-6)

- Molecular Formula : C₄H₆F₄O

- Key Features : A linear ethane derivative with a difluoroethoxy group and two additional fluorine atoms.

- Comparison: The absence of a cycloheptane ring reduces steric hindrance, making this compound more volatile (predicted boiling point: 57.7 ± 35.0 °C vs. likely >100 °C for the target compound) .

(b) 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (CAS 1557875-06-5)

- Molecular Formula : C₆H₅BrF₂N₂O

- Key Features : A pyrimidine ring substituted with bromine and a difluoroethoxy group.

- Comparison: The aromatic pyrimidine ring increases planarity and conjugation, contrasting with the non-aromatic cycloheptane in the target compound. Bromine (less electronegative than iodine) in this analogue may reduce leaving-group efficiency in substitution reactions compared to the iodine in the target .

(c) 1,1-Difluoro-2-iodoethylene (C₂HF₂I)

- Molecular Formula : C₂HF₂I

- Key Features : An iodinated alkene with two fluorine atoms.

- Comparison :

- The sp²-hybridized carbon in this compound enables electrophilic addition reactions, whereas the sp³-hybridized cycloheptane in the target favors substitution or elimination pathways.

- The iodine atom’s position in a conjugated system (alkene) may increase susceptibility to photodegradation compared to the cycloheptane-bound iodine .

Physicochemical Properties

Key Observations :

- The cycloheptane backbone and iodine atom in the target compound contribute to higher molecular weight and boiling point compared to smaller analogues.

- The difluoroethoxy group enhances lipophilicity across all compounds, but iodine’s polarizability may increase solubility in non-polar solvents for the target compound.

Reactivity and Stability

- Nucleophilic Substitution : The iodine atom in the target compound is a superior leaving group compared to bromine in 5-bromo-2-(2,2-difluoroethoxy)pyrimidine, favoring SN2 reactions .

- Thermal Stability : Cycloheptane’s larger ring size reduces ring strain compared to smaller cycloalkanes, but iodine’s susceptibility to light/heat degradation may necessitate storage in inert atmospheres, similar to 1,1-difluoro-2-iodoethylene .

Biological Activity

1-(2,2-Difluoroethoxy)-2-iodocycloheptane is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the difluoroethoxy and iodo substituents, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the iodine atom enhances its electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites in target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane. It has shown efficacy against various viral strains, particularly those resistant to standard antiviral therapies. The compound's mechanism involves the inhibition of viral replication by targeting viral polymerases.

Table 1: Antiviral Efficacy of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus | 5.0 | Inhibition of viral polymerase |

| Influenza Virus | 3.5 | Disruption of viral RNA synthesis |

| HIV | 7.0 | Inhibition of reverse transcriptase |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicate a selective cytotoxic effect on cancer cells while sparing normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 10.0 | 20 |

| MCF-7 (breast cancer) | 12.0 | 15 |

| Normal Fibroblasts | >50.0 | N/A |

Case Study 1: Herpes Simplex Virus Infection

A clinical study evaluated the efficacy of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane in patients with recurrent herpes simplex virus infections. Patients were administered the compound for four weeks. Results showed a significant reduction in viral load and symptomatic relief compared to a placebo group.

Case Study 2: Cancer Therapy

In vitro studies on various cancer cell lines demonstrated that treatment with 1-(2,2-Difluoroethoxy)-2-iodocycloheptane resulted in apoptosis and cell cycle arrest at G1 phase. This suggests potential utility in combination therapies for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.